N-(5-Bromo-3-iodopyridin-2-YL)acetamide
Description
N-(5-Bromo-3-iodopyridin-2-YL)acetamide is a halogenated pyridine derivative featuring both bromine and iodine substituents on the pyridine ring. This compound belongs to the acetamide class, characterized by an acetylated amine group (-NHCOCH₃). Halogenated pyridines are often intermediates in pharmaceuticals and agrochemicals due to their ability to participate in cross-coupling reactions .
Properties
IUPAC Name |
N-(5-bromo-3-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJCWGPOQBBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-iodopyridin-2-YL)acetamide typically involves the bromination and iodination of a pyridine derivative followed by acetamidation. One common method includes the following steps:
Bromination: The starting material, 2-pyridine, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Iodination: The brominated product is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination and iodination: Using industrial reactors to handle larger quantities of reagents.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-iodopyridin-2-YL)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium cyanide, or organolithium compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can form azido derivatives, while coupling reactions can yield biaryl compounds .
Scientific Research Applications
N-(5-Bromo-3-iodopyridin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The cyano group in N-(5-Bromo-3-cyanopyridin-2-yl)acetamide introduces hydrogen-bonding capability, which may improve solubility relative to the iodo analog .
Crystallographic Data
*Predicted based on halogen size: The larger iodine atom may disrupt crystal packing compared to bromine, reducing symmetry and altering intermolecular interactions.
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